molecular formula C10H8BrNO5 B1449971 2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid CAS No. 320576-28-1

2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid

Cat. No. B1449971
CAS RN: 320576-28-1
M. Wt: 302.08 g/mol
InChI Key: RQDLASSSLGPITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid is a fine chemical that is used in research and as a reagent . It is also used as a building block for more complex compounds and as a versatile scaffold in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that it can be reacted with other chemicals to create new compounds . It is also used as a building block for more complex compounds and as a versatile scaffold in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C9H6BrNO5 . It has a molecular weight of 288.05 g/mol . The SMILES notation for this compound is OC(=O)NC(=O)c1ccc2OCOc2c1Br .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 288.05 g/mol . The compound should be stored at temperatures between 10°C and 25°C .

Safety and Hazards

There is no hazardous surcharge associated with this product . It is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

2-[(4-bromo-1,3-benzodioxole-5-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO5/c11-8-5(10(15)12-3-7(13)14)1-2-6-9(8)17-4-16-6/h1-2H,3-4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDLASSSLGPITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid
Reactant of Route 2
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid
Reactant of Route 4
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid

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